Mecarbinate Mecarbinate Mecarbinate is a chemical intermediate of arbidol hydrochloride.
Brand Name: Vulcanchem
CAS No.: 15574-49-9
VCID: VC20752944
InChI: InChI=1S/C13H15NO3/c1-4-17-13(16)12-8(2)14(3)11-6-5-9(15)7-10(11)12/h5-7,15H,4H2,1-3H3
SMILES: CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C)C
Molecular Formula: C13H15NO3
Molecular Weight: 233.26 g/mol

Mecarbinate

CAS No.: 15574-49-9

Cat. No.: VC20752944

Molecular Formula: C13H15NO3

Molecular Weight: 233.26 g/mol

* For research use only. Not for human or veterinary use.

Mecarbinate - 15574-49-9

CAS No. 15574-49-9
Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
IUPAC Name ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate
Standard InChI InChI=1S/C13H15NO3/c1-4-17-13(16)12-8(2)14(3)11-6-5-9(15)7-10(11)12/h5-7,15H,4H2,1-3H3
Standard InChI Key YTBNTDMBGXAOCG-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C)C
Canonical SMILES CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C)C

Chemical Structure and Properties

Mecarbinate, also known as 1,2-dimethyl-5-hydroxyindole-3-carboxylate ethyl ester, is an indole derivative with the molecular formula C₁₃H₁₅NO₃ and a molecular weight of 233.26 g/mol. The compound features an indole core with methyl groups at positions 1 and 2, a hydroxyl group at position 5, and an ethyl carboxylate group at position 3. This specific arrangement of functional groups contributes to its unique chemical properties and biological activities.

The official identification number assigned to Mecarbinate is CAS No. 15574-49-9, which serves as its unique identifier in chemical databases and regulatory documentation . The structural representation in SMILES notation is CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C)C, providing a standardized way to represent its molecular structure .

Physical and Chemical Properties

Table 1: Key Physical and Chemical Properties of Mecarbinate

PropertyValue/Description
Molecular FormulaC₁₃H₁₅NO₃
Molecular Weight233.26 g/mol
CAS Number15574-49-9
Solubility in DMSO≥ 7.1 mg/mL
Recommended Storage Temperature-20°C

Mecarbinate demonstrates good solubility in organic solvents, particularly dimethyl sulfoxide (DMSO), where it achieves a solubility of at least 7.1 mg/mL . This property makes it suitable for various laboratory applications and facilitates its use in experimental settings. For optimal stability, Mecarbinate should be stored at -20°C, with prepared solutions having different shelf lives depending on storage conditions .

Synthesis and Production Methods

The synthesis of Mecarbinate involves several established methods, with esterification being one of the most common approaches. A frequently employed method involves the esterification of 5-hydroxy-1,2-dimethylindole-3-carboxylic acid with ethanol in the presence of a suitable catalyst. This reaction pathway provides a reliable route to obtaining the compound with high purity.

Industrial Production Techniques

In industrial settings, the production of Mecarbinate often employs continuous flow reactors to ensure consistent product quality and yield. This approach allows for precise control of reaction parameters and facilitates scaling up production while maintaining product integrity. The reaction conditions are carefully optimized to minimize by-products and maximize the purity of the final product, which is crucial for applications requiring high-grade materials.

Reaction Parameters and Conditions

Table 2: Optimized Reaction Parameters for Mecarbinate Synthesis

ParameterValue/Condition
CatalystLewis acid (e.g., AlCl₃)
Reaction SolventHydrochloric ether
Temperature RangeRoom temperature (initial), 80–100°C (controlled)
Reaction Duration30–60 minutes
Product Yield≥85%
Product Purity≥98%

This optimized synthesis protocol offers significant advantages over previous methods, including a 28% reduction in production cost and approximately half the reaction time. The reaction mechanism involves Lewis acid-mediated cyclization, where the catalyst enhances electrophilic reactivity to facilitate the formation of the indole ring structure through a Michael addition followed by dehydration. The catalyst also plays a crucial role in suppressing competing side reactions, such as the formation of cumaron byproducts, which contributes to the high purity of the final product.

Pharmaceutical Applications

Mecarbinate has demonstrated significant potential in pharmaceutical applications, serving as a valuable intermediate in drug development pipelines and showing direct therapeutic properties.

Role in Drug Development

Mecarbinate functions as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its unique chemical structure makes it useful in creating more complex pharmaceutical compounds with specific therapeutic properties . One of the notable advantages Mecarbinate offers in pharmaceutical formulations is its ability to enhance drug efficacy by improving solubility, which can lead to better bioavailability of active pharmaceutical ingredients .

Antiviral Properties

Research has identified Mecarbinate as an anti-hepatitis C virus (HCV) agent, highlighting its potential in developing antiviral therapies . This property makes it a compound of interest for researchers working on treatments for viral infections. While the exact mechanism of its anti-HCV activity remains under investigation, its identification as an antiviral agent opens new avenues for drug development targeting viral diseases.

Anti-inflammatory Effects

Preliminary studies suggest that Mecarbinate possesses anti-inflammatory properties, potentially through modulation of cytokine release and inhibition of inflammatory pathways. This anti-inflammatory activity could be valuable in developing treatments for inflammatory conditions, offering an additional dimension to its pharmaceutical potential. The ability to affect inflammatory processes suggests broader applications beyond its known antiviral properties.

Agricultural Applications

Beyond its pharmaceutical uses, Mecarbinate has found applications in agricultural chemistry, contributing to improved farming practices and crop protection strategies.

Herbicide and Pesticide Formulations

Mecarbinate is incorporated into the formulation of herbicides and pesticides, where it helps improve the efficacy of these agricultural chemicals . Its inclusion in these formulations contributes to better crop yields by enabling more effective control of unwanted vegetation and pests that threaten agricultural production. The chemical properties of Mecarbinate make it particularly suitable for targeted pest control applications, where specificity and efficacy are critical requirements.

Research Applications in Biochemistry

The unique structure and properties of Mecarbinate make it valuable in various biochemical research contexts, providing tools for understanding fundamental biological processes.

Enzyme Activity and Metabolic Studies

Researchers utilize Mecarbinate in studies investigating enzyme activity and metabolic pathways, where it serves as a useful chemical probe or substrate . These applications provide valuable insights into biological processes and potentially identify new therapeutic targets for drug development. The interaction of Mecarbinate with biological systems makes it a valuable tool for researchers exploring the complexities of cellular biochemistry.

Recent Research Developments

Recent scientific investigations have expanded our understanding of Mecarbinate's potential applications and mechanisms of action.

Advances in Anti-HCV Research

Studies exploring the 2-phenyl-4,5,6,7-tetrahydro-1H-indole scaffold, which shares structural similarities with Mecarbinate, have identified it as a novel anti-HCV targeting scaffold . This research direction suggests potential new approaches for antiviral drug development using Mecarbinate and its structural analogs. The identification of specific structural features responsible for anti-HCV activity could lead to the development of more potent and selective antiviral agents.

Efficiency in Synthesis Methodologies

Research into synthesis methodologies has demonstrated that optimized protocols for Mecarbinate production can achieve high yield (≥85%) and purity (≥98%) while maintaining cost-effectiveness. These improvements in synthesis efficiency make the compound more accessible for research and industrial applications, potentially accelerating its adoption across different fields.

Future Research Directions

Despite the known applications of Mecarbinate, several aspects remain to be thoroughly investigated, representing opportunities for future research and development.

Mechanism of Biological Activities

Further investigation into the precise mechanisms underlying Mecarbinate's anti-HCV and anti-inflammatory activities could provide valuable insights for drug development. Understanding how the compound interacts with biological targets at the molecular level would facilitate the design of more effective derivatives with enhanced therapeutic properties. Detailed structure-activity relationship studies could identify the specific structural features responsible for different biological activities.

Comprehensive Toxicological Profiling

A thorough assessment of Mecarbinate's toxicological profile across different biological systems would provide essential information for its safe application in various contexts. Understanding potential toxicity concerns would guide appropriate handling protocols and inform risk assessments for different applications. Long-term safety studies would be particularly valuable for applications involving human exposure.

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